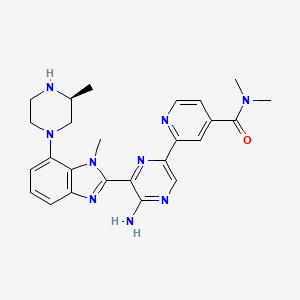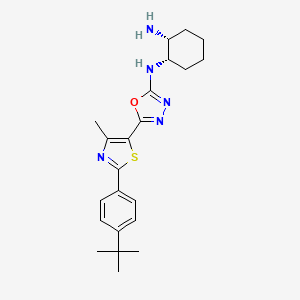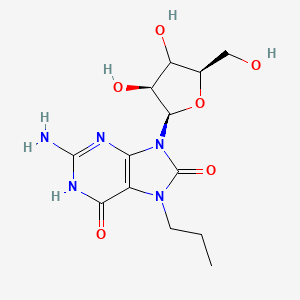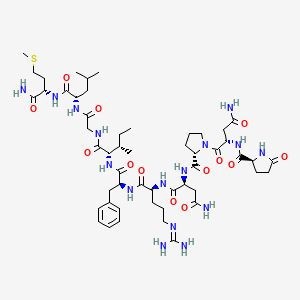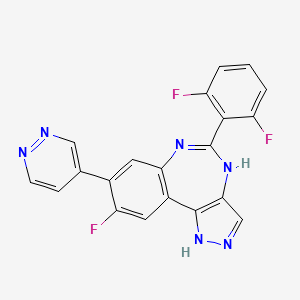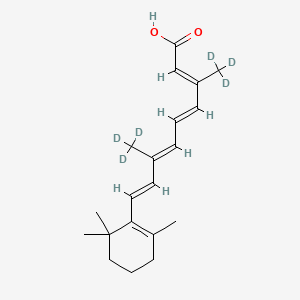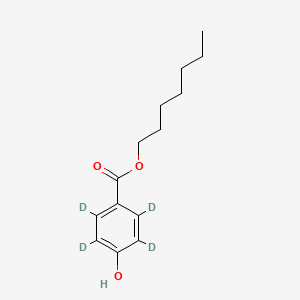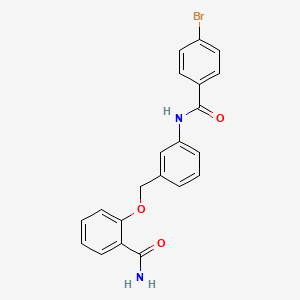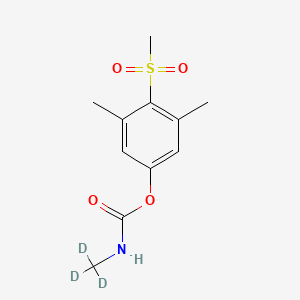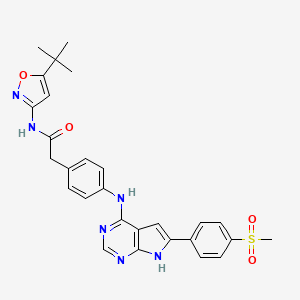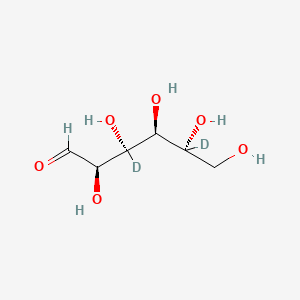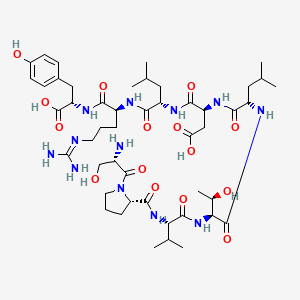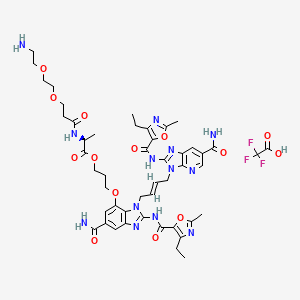
STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) is a compound that acts as a stimulator of interferon genes (STING). It is used as an active scaffold in the synthesis of immune-stimulating antibody conjugates (ISACs) and has applications in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) involves multiple steps, including the coupling of amino acids and polyethylene glycol (PEG) derivatives. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to achieve complete dissolution .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely follows similar protocols to those used in laboratory settings, with scale-up processes to accommodate larger quantities. The compound is stored at 4°C in sealed containers to prevent moisture exposure .
Analyse Des Réactions Chimiques
Types of Reactions
STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) has a wide range of scientific research applications:
Chemistry: Used as a scaffold in the synthesis of complex molecules.
Biology: Acts as a stimulator of interferon genes, playing a role in immune response studies.
Medicine: Used in cancer research to develop immune-stimulating antibody conjugates.
Mécanisme D'action
The compound exerts its effects by stimulating the STING pathway, which is involved in the production of interferons and other cytokines. This activation leads to an enhanced immune response, making it useful in cancer immunotherapy. The molecular targets include the STING protein and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
STING agonist-20-Ala-amide-PEG2-C2-NH2: A similar compound without the trifluoroacetate (TFA) salt.
Other STING Agonists: Compounds like DMXAA and ADU-S100, which also target the STING pathway.
Uniqueness
STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) is unique due to its specific structure, which includes a polyethylene glycol (PEG) linker and an alanine amide group. This structure enhances its solubility and stability, making it more effective in certain applications compared to other STING agonists .
Propriétés
Formule moléculaire |
C48H58F3N13O14 |
|---|---|
Poids moléculaire |
1098.0 g/mol |
Nom IUPAC |
3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H57N13O12.C2HF3O2/c1-6-30-37(70-26(4)52-30)42(63)56-45-54-32-21-28(39(48)61)23-34(68-15-10-16-69-44(65)25(3)51-35(60)11-17-66-19-20-67-18-12-47)36(32)58(45)13-8-9-14-59-41-33(22-29(24-50-41)40(49)62)55-46(59)57-43(64)38-31(7-2)53-27(5)71-38;3-2(4,5)1(6)7/h8-9,21-25H,6-7,10-20,47H2,1-5H3,(H2,48,61)(H2,49,62)(H,51,60)(H,54,56,63)(H,55,57,64);(H,6,7)/b9-8+;/t25-;/m0./s1 |
Clé InChI |
UOCWKXCWAQALHD-XPQQALLXSA-N |
SMILES isomérique |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCN.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


